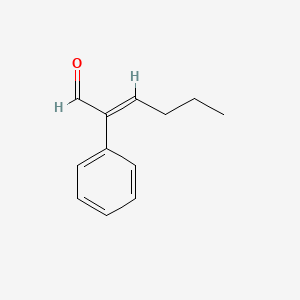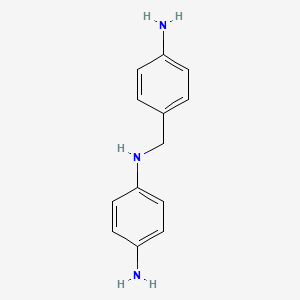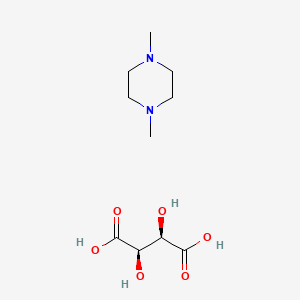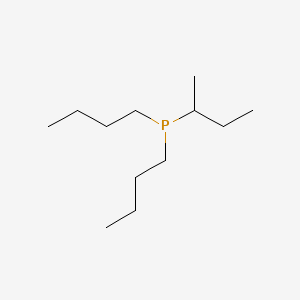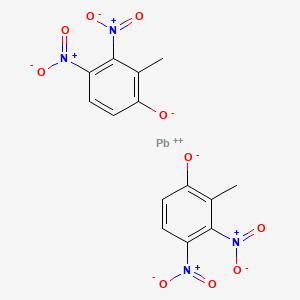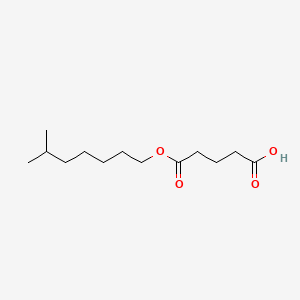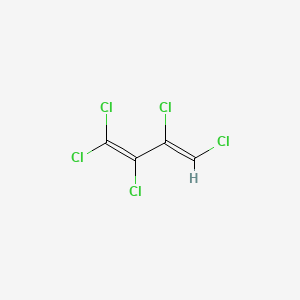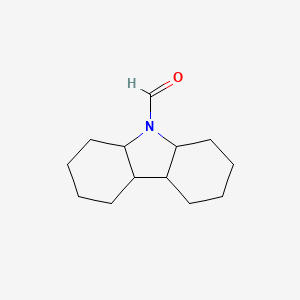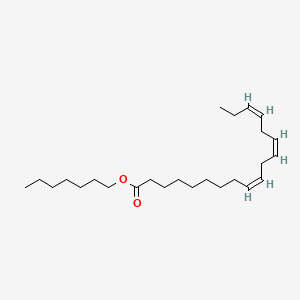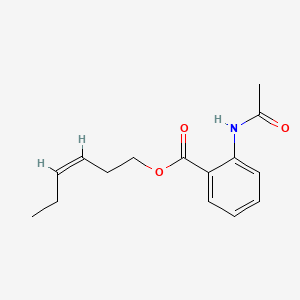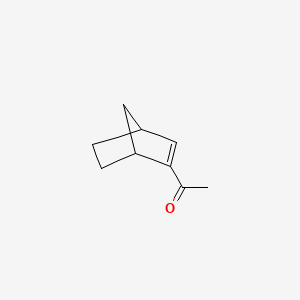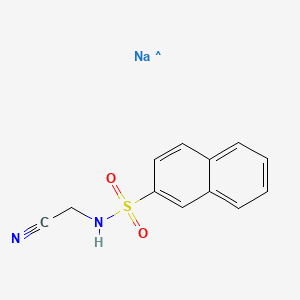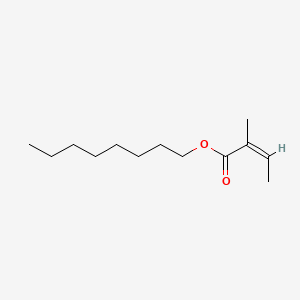
Octyl 2-methylisocrotonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 2-methylisocrotonate is an organic compound with the molecular formula C13H24O2. It is an ester derived from 2-methyl-2-butenoic acid and octanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octyl 2-methylisocrotonate can be synthesized through esterification reactions. One common method involves the reaction of 2-methyl-2-butenoic acid with octanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes as catalysts is also gaining popularity due to their environmental benefits and reusability .
Análisis De Reacciones Químicas
Types of Reactions: Octyl 2-methylisocrotonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed under basic conditions.
Major Products Formed:
Oxidation: 2-methyl-2-butenoic acid.
Reduction: Octyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octyl 2-methylisocrotonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Mecanismo De Acción
The mechanism of action of octyl 2-methylisocrotonate involves its interaction with biological molecules through its ester functional group. The ester linkage can be hydrolyzed by esterases, releasing the active components that can interact with various molecular targets. This hydrolysis process is crucial for its biological activity and potential therapeutic applications .
Comparación Con Compuestos Similares
Octyl methoxycinnamate: Used as a UV filter in sunscreens.
Octyl gallate: Known for its antioxidant properties.
Octyl acetate: Commonly used in fragrances and flavorings.
Uniqueness: Octyl 2-methylisocrotonate stands out due to its unique ester structure derived from 2-methyl-2-butenoic acid, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
83803-42-3 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
octyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-4-6-7-8-9-10-11-15-13(14)12(3)5-2/h5H,4,6-11H2,1-3H3/b12-5- |
Clave InChI |
JNHPLASQNDHBJH-XGICHPGQSA-N |
SMILES isomérico |
CCCCCCCCOC(=O)/C(=C\C)/C |
SMILES canónico |
CCCCCCCCOC(=O)C(=CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


